tert-Butyl 2-((4S,6R)-6-(Chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
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Overview
Description
tert-Butyl 2-((4S,6R)-6-(Chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: is an organic compound that belongs to the class of dioxanes It is characterized by the presence of a tert-butyl ester group and a chloromethyl substituent on a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(4S,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving appropriate diols and aldehydes or ketones under acidic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via chloromethylation reactions, often using reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Esterification: The final step involves esterification of the dioxane derivative with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted products such as azides, thiols, or ethers can be formed.
Oxidized Products: Hydroxylated or carbonyl-containing derivatives.
Reduced Products: Alcohols or other reduced forms of the ester group.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl ester group can serve as a protecting group for carboxylic acids during multi-step synthesis.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Polymer Chemistry: Utilized in the synthesis of polymers and copolymers with specific properties.
Material Science: Employed in the development of materials with unique chemical and physical characteristics.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4S,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The tert-butyl ester group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding carboxylic acid.
Comparison with Similar Compounds
- Tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
- Tert-butyl 2-[(4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
- Tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Uniqueness:
- Chloromethyl Group: The presence of the chloromethyl group in tert-butyl 2-[(4S,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate makes it particularly reactive towards nucleophiles, distinguishing it from similar compounds with different substituents.
- Stereochemistry: The specific stereochemistry (4S,6R) of the compound can influence its reactivity and interactions with other molecules, providing unique properties compared to its stereoisomers.
Properties
IUPAC Name |
tert-butyl 2-[(4S,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLXWCARAPIXGH-VHSXEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H](C[C@@H](O1)CCl)CC(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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